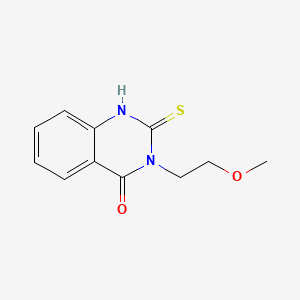
3-(2-Methoxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the condensation of 2-aminobenzamide with an appropriate thioamide under acidic or basic conditions. One common method involves the reaction of 2-aminobenzamide with 2-methoxyethyl isothiocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反应分析
Types of Reactions
3-(2-Methoxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, aryl halides, nucleophiles
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of various alkyl or aryl substituted quinazolinones
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
作用机制
The mechanism of action of 3-(2-Methoxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the quinazolinone ring can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-thioxo-2,3-dihydro-4(1H)-quinazolinone: Lacks the methoxyethyl group, which may affect its biological activity and solubility.
3-(2-hydroxyethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone: Contains a hydroxyl group instead of a methoxy group, which can influence its reactivity and interactions with biological targets.
3-(2-ethoxyethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone: Contains an ethoxy group, which may alter its chemical properties and biological activity.
Uniqueness
3-(2-Methoxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to the presence of the methoxyethyl group, which can enhance its solubility and potentially improve its pharmacokinetic properties. This structural feature may also influence its interactions with biological targets, making it a promising candidate for further research and development.
属性
IUPAC Name |
3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-15-7-6-13-10(14)8-4-2-3-5-9(8)12-11(13)16/h2-5H,6-7H2,1H3,(H,12,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPDJZFIKZJXCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2NC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-cyanocyclopentyl)-2-[methyl(2-oxo-1-phenylpyrrolidin-3-yl)amino]acetamide](/img/structure/B2394259.png)
![[2-(Pyrrolidin-1-yl)cyclohexyl]methanamine dihydrochloride](/img/structure/B2394260.png)
![Ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2394261.png)
![N-(2,6-difluorophenyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide](/img/structure/B2394264.png)


![N-(2-Chlorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2394268.png)

![N-(2-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2394270.png)

![(1R,5R,6R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hex-3-ene-6-carboxylic acid](/img/structure/B2394275.png)

